2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone
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Overview
Description
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone is an organic compound with the molecular formula C12H13ClN2O6S This compound is characterized by the presence of a chlorocyclohexyl group and a dinitrophenyl sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone typically involves the reaction of 2-chlorocyclohexanol with 2,4-dinitrophenyl sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atom in the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl sulfone: Similar in structure but lacks the chlorocyclohexyl group.
2-Chlorocyclohexyl sulfone: Similar in structure but lacks the dinitrophenyl group.
2,4-Dinitrophenyl 2-octyl sulfone: Similar in structure but has an octyl group instead of a chlorocyclohexyl group.
Uniqueness
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone is unique due to the presence of both the chlorocyclohexyl and dinitrophenyl sulfone moieties. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
73927-13-6 |
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Molecular Formula |
C12H13ClN2O6S |
Molecular Weight |
348.76 g/mol |
IUPAC Name |
1-(2-chlorocyclohexyl)sulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H13ClN2O6S/c13-9-3-1-2-4-11(9)22(20,21)12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2 |
InChI Key |
GQLQCMKDSNJDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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